molecular formula C12H7BrF2 B8000747 4-Bromo-3',5'-difluorobiphenyl

4-Bromo-3',5'-difluorobiphenyl

Cat. No.: B8000747
M. Wt: 269.08 g/mol
InChI Key: GUYWOVXWSWXETF-UHFFFAOYSA-N
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Description

4-Bromo-3’,5’-difluorobiphenyl is an organic compound with the molecular formula C12H7BrF2 It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 4-position and fluorine atoms at the 3’ and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’,5’-difluorobiphenyl typically involves the bromination and fluorination of biphenyl derivatives. One common method includes the bromination of 3,5-difluorobiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of 4-Bromo-3’,5’-difluorobiphenyl may involve more scalable processes such as continuous flow reactions or the use of automated synthesis equipment. These methods ensure higher yields and purity of the final product while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’,5’-difluorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and palladium catalysts.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.

    Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted biphenyl derivatives.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

    Oxidation and Reduction: Products depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromo-3’,5’-difluorobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3’,5’-difluorobiphenyl depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-difluoroanisole
  • 4-Bromo-3,5-difluorophenol
  • 4,4’-Dibromooctafluorobiphenyl

Uniqueness

4-Bromo-3’,5’-difluorobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(4-bromophenyl)-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYWOVXWSWXETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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